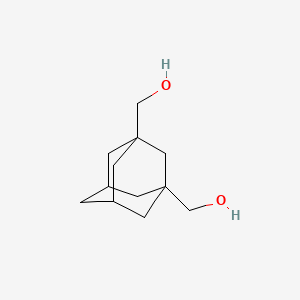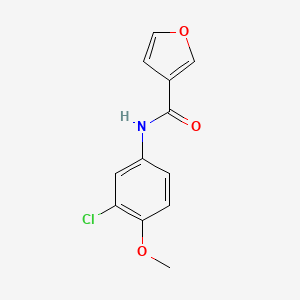
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline” is a complex organic molecule that contains several functional groups, including a quinoline ring, a sulfonyl group, an ethoxy group, and a methylpiperazine group . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a nitrogen-containing bicyclic compound . The other functional groups (sulfonyl, ethoxy, and methylpiperazine) would be attached to this ring at the specified positions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the quinoline ring might undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, some derivatives of this compound exhibit anti-tobacco mosaic virus (TMV) activity . Researchers have investigated its potential as an antiviral agent, particularly against TMV and other viruses.
Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity . Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for agricultural applications.
Herbicidal Potential
Certain sulfonamide derivatives have demonstrated herbicidal properties . Researchers might explore whether this compound can effectively inhibit weed growth, making it a potential candidate for herbicide development.
Anticonvulsant Activity
Although not directly studied for this compound, related 1,3,4-thiadiazoles have shown anticonvulsant properties . Investigating its effects on neuronal activity could reveal its potential in treating epilepsy or related conditions.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with various receptors, including thehuman dopamine D4 receptor . The role of the D4 receptor is significant in the dopaminergic system, influencing various neurological and psychiatric conditions.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other piperazine-containing compounds, it may act as anantagonist at its target receptor . This means it could bind to the receptor and block its activation, preventing the normal cellular response.
Pharmacokinetics
The presence of a piperazine ring in its structure is known to positively modulate the pharmacokinetic properties of a drug substance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-29-17-6-9-20-19(14-17)22(26-12-10-25(2)11-13-26)21(15-24-20)30(27,28)18-7-4-16(23)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZMYZLXYDTHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)
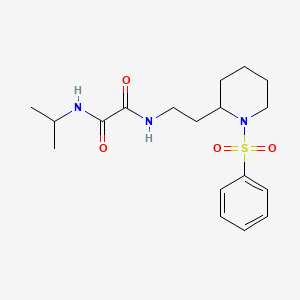
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
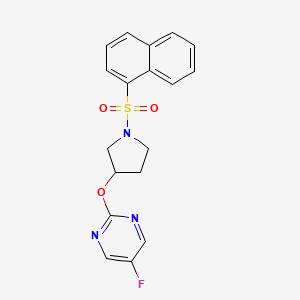
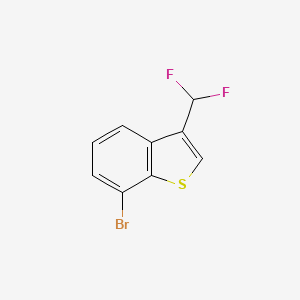
![N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2791820.png)
